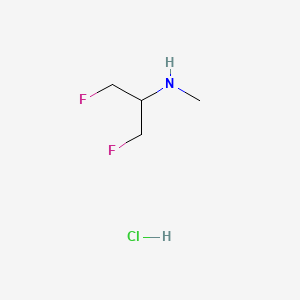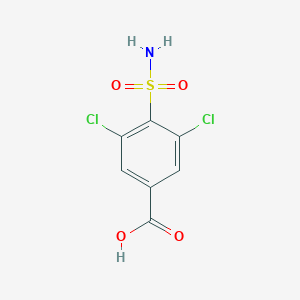
2-(Trifluoromethyl)-1h-indole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)-1h-indole-4-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole compounds are widely found in nature and are known for their bioactivity, making them valuable in various fields such as medicine, agriculture, and materials science. The trifluoromethyl group, known for its electron-withdrawing properties, enhances the compound’s stability, lipophilicity, and overall bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: One efficient method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring.
Industrial Production Methods: Industrial production methods for this compound often involve scalable and environmentally friendly processes. A unified flow strategy for the preparation of trifluoromethyl-heteroatom anions has been developed, which uses readily available organic precursors and cesium fluoride as the primary fluorine source . This method facilitates the rapid generation of trifluoromethyl-containing molecules, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-1h-indole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The indole ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the indole nitrogen or carboxylic acid group.
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, radical initiators, and electrophilic or nucleophilic trifluoromethylating agents . For example, the trifluoromethylation of indoles can be catalyzed by iron(II) or platinum(II) complexes under mild conditions .
Major Products: The major products formed from these reactions include various trifluoromethylated indole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(Trifluoromethyl)-1h-indole-4-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s bioactivity makes it useful in the study of biological pathways and mechanisms.
Industry: The compound is used in the development of new materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1h-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its efficacy and stability . The compound may act on various enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
- Trifluoromethylpyridine-4-carboxylic acid
- Trifluoromethylacrylic acid
- Trifluoromethylisonicotinic acid
Comparison: Compared to these similar compounds, 2-(Trifluoromethyl)-1h-indole-4-carboxylic acid is unique due to its indole core, which provides additional bioactivity and versatility in chemical reactions . The presence of the trifluoromethyl group further enhances its properties, making it a valuable compound in various fields .
Properties
Molecular Formula |
C10H6F3NO2 |
|---|---|
Molecular Weight |
229.15 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1H-indole-4-carboxylic acid |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)8-4-6-5(9(15)16)2-1-3-7(6)14-8/h1-4,14H,(H,15,16) |
InChI Key |
PWPHJZSTHDSNNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(NC2=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13460007.png)
![1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine](/img/structure/B13460010.png)




![4-Bromo-2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B13460024.png)
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13460025.png)

![3-Tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13460048.png)
![Tert-butyl 4-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate](/img/structure/B13460054.png)

![2,2-Difluoro-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13460059.png)

